CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN) is a modified form of the alpha calcitonin gene-related peptide, which is a neuropeptide comprising 37 amino acids. This peptide is synthesized from the calcitonin gene through alternative RNA processing and plays significant roles in various physiological processes, particularly in the cardiovascular system and pain modulation. The compound includes a cysteine residue modified with acetamidomethyl (ACM) at positions 2 and 7, enhancing its stability and bioactivity.
The alpha calcitonin gene-related peptide is primarily produced in sensory neurons, particularly within the central and peripheral nervous systems. It is derived from the CALC I gene through alternative splicing, which also produces calcitonin. The peptide has been isolated from various tissues, including the thyroid gland and sensory nerves, highlighting its widespread biological relevance .
The synthesis of CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In this process:
The modification with acetamidomethyl groups at cysteine residues enhances the stability of the peptide against oxidation and improves its pharmacokinetic properties. The final product is characterized using mass spectrometry and analytical HPLC to confirm purity and identity .
The molecular formula for CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE is . The structure consists of a linear sequence of amino acids with specific modifications at cysteine residues.
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE undergoes several biochemical reactions primarily involving receptor binding:
The binding affinity and efficacy can be assessed through radiolabeled ligand binding assays or functional assays measuring intracellular signaling events following receptor activation .
The mechanism of action for CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE involves:
Studies have shown that antagonists targeting this pathway can effectively reduce migraine symptoms, indicating its crucial role in pain modulation .
Relevant analyses typically involve HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE has several applications in scientific research:
CYS(ACM)(2,7)-α-CGRP is a synthetic analog of human α-calcitonin gene-related peptide (α-CGRP), featuring site-specific modifications at cysteine residues 2 and 7. Native α-CGRP possesses a conserved 37-amino-acid structure organized into four domains:
The ACM-modified variant replaces the native disulfide bridge with acetamidomethyl-protected cysteines, converting the rigid N-terminal ring into a flexible linear segment. This disrupts the peptide’s tertiary structure, as confirmed by circular dichroism spectroscopy showing reduced α-helical content compared to native α-CGRP [3] [4].
Table 1: Structural Domains of Native α-CGRP and CYS(ACM)(2,7)-α-CGRP
Domain | Native α-CGRP | CYS(ACM)(2,7)-α-CGRP |
---|---|---|
Residues 1–7 | Disulfide-bonded ring | Linear, ACM-protected cysteines |
Residues 8–18 | α-helix (high-affinity binding) | Partially disordered helix |
Residues 19–26 | β/γ-twist | Unstructured |
Residues 27–37 | C-terminal bends | Intact but mispositioned |
The acetamidomethyl (ACM) group is a thiol-protecting agent used in peptide synthesis to prevent premature disulfide bond formation. In CYS(ACM)(2,7)-α-CGRP, this modification:
The ACM group’s electroneutrality minimizes charge-based interactions, unlike ethyl (Et) or methyl (Me) cysteine modifications. This allows isolated assessment of disulfide bond elimination without electrostatic interference [5] [8].
The Cys²–Cys⁷ disulfide bond in native α-CGRP constrains the N-terminus into a bioactive loop essential for receptor activation. Its elimination in CYS(ACM)(2,7)-α-CGRP causes:
Table 2: Impact of Disulfide Bond Modifications on α-CGRP Pharmacology
Modification | Receptor Affinity (Kd) | Functional Activity | Key Findings |
---|---|---|---|
Native α-CGRP | 0.1 nM | Full agonist | Binds CLR/RAMP1 with high efficacy |
[Cys(Acm)²,⁷]-α-CGRP | 40 nM | Partial agonist (AMY₁a) | 400-fold affinity loss; retains weak cAMP signaling |
[Cys(Et)²,⁷]-α-CGRP | 1.0 nM | Weak partial agonist | 10-fold potency reduction |
Cyclo[Asp²,Lys⁷]-α-CGRP | 0.2 nM | Antagonist | Binds without activating CLR/RAMP1 |
Disulfide-cleaved α-CGRP | 0.6 nM | No activity | Affinity retained but zero efficacy |
The ACM modification increases molecular mass and alters elemental composition:
Despite altered covalent structure, the analog retains the C-terminal amide crucial for receptor docking. Electrospray ionization mass spectrometry confirms >95% purity in commercial preparations, with minor impurities from incomplete ACM protection or oxidation byproducts [4] [10].
Table 3: Molecular Properties of α-CGRP Variants
Property | Native α-CGRP | CYS(ACM)(2,7)-α-CGRP | Change |
---|---|---|---|
Molecular weight | 3,785.20 Da | 3,933.59 Da | +148.39 Da |
Molecular formula | C₁₆₅H₂₆₇N₅₁O₄₉S₂ | C₁₆₉H₂₇₉N₅₃O₅₁S₂ | +C₄H₁₂N₂O₂ |
Disulfide bond | Present (Cys²–Cys⁷) | Absent (ACM-blocked) | Structural loss |
Isoelectric point (pI) | 9.2 | 8.9 | -0.3 units |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1